molecular formula C7H14N4 B13531510 1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine

1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine

Cat. No.: B13531510
M. Wt: 154.21 g/mol
InChI Key: KGGVQASNNMWGCP-UHFFFAOYSA-N
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Description

2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-2-amine is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-2-amine typically involves the reaction of 2-methyl-4-chlorobutan-2-amine with sodium azide, followed by a cyclization reaction to form the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate (CuSO4) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-2-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

2-methyl-4-(1,2,4-triazol-1-yl)butan-2-amine

InChI

InChI=1S/C7H14N4/c1-7(2,8)3-4-11-6-9-5-10-11/h5-6H,3-4,8H2,1-2H3

InChI Key

KGGVQASNNMWGCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1C=NC=N1)N

Origin of Product

United States

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